molecular formula C15H20N6O5 B13469983 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

Cat. No.: B13469983
M. Wt: 364.36 g/mol
InChI Key: HLZONEAAYDLWOC-UHFFFAOYSA-N
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Description

3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a condensation reaction with a suitable diketone.

    Attachment of the Azide Group: The azide group is introduced through a nucleophilic substitution reaction using sodium azide and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Sodium azide is commonly used for introducing the azide group, while other nucleophiles can be used for further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can yield amines.

Scientific Research Applications

3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The azide group allows for the compound to be used in click chemistry, facilitating the creation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The piperidine and pyrrolidine rings may interact with various enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid
  • 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid

Uniqueness

The uniqueness of 3-(3-{[3-(3-azidopropoxy)propyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both the azide group and the piperidine ring makes it particularly versatile for use in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H20N6O5

Molecular Weight

364.36 g/mol

IUPAC Name

3-[3-[3-(3-azidopropoxy)propylamino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione

InChI

InChI=1S/C15H20N6O5/c16-20-18-6-2-8-26-7-1-5-17-10-9-13(23)21(15(10)25)11-3-4-12(22)19-14(11)24/h9,11,17H,1-8H2,(H,19,22,24)

InChI Key

HLZONEAAYDLWOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCCOCCCN=[N+]=[N-]

Origin of Product

United States

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